molecular formula C14H17ClN2O5 B3980806 Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate

Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate

Cat. No.: B3980806
M. Wt: 328.75 g/mol
InChI Key: GXCIPISFQFCFNB-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate is a complex organic compound with the molecular formula C15H17ClN2O5. This compound is characterized by its unique structure, which includes a chlorinated nitrobenzoyl group and a methylpentanoate ester. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to form methyl 2-chloro-5-nitrobenzoate. This intermediate is then reacted with 4-methylpentanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorinated benzoyl group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-nitrobenzoate
  • Methyl 5-chloro-2-nitrobenzoate

Uniqueness

Methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate is unique due to its combination of a chlorinated nitrobenzoyl group and a methylpentanoate ester. This structure imparts distinct chemical and biological properties that are not observed in its similar compounds .

Properties

IUPAC Name

methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O5/c1-8(2)6-12(14(19)22-3)16-13(18)10-7-9(17(20)21)4-5-11(10)15/h4-5,7-8,12H,6H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCIPISFQFCFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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